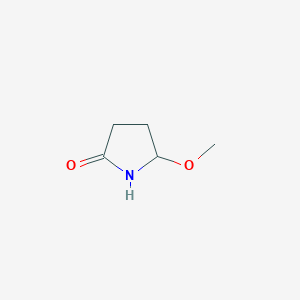

5-Methoxypyrrolidin-2-one

Overview

Description

5-Methoxypyrrolidin-2-one is an organic compound with the chemical formula C5H9NO2. It is a solid, typically found as a colorless crystalline or powdery substance. This compound is stable at room temperature and is soluble in water and some organic solvents. It is used in various fields, including agriculture as a plant growth regulator .

Mechanism of Action

Target of Action

Pterolactam, also known as 5-Methoxypyrrolidin-2-one, is a heterocycle naturally occurring in plants It’s known that pyrrolidinone derivatives, which include pterolactam, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds have diverse biological activities, suggesting that they interact with multiple targets.

Mode of Action

It’s known that pyrrolidinone derivatives have cognition-enhancing effects due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes

Biochemical Pathways

It’s known that pyrrolidinone derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that Pterolactam may influence multiple biochemical pathways, although the exact mechanisms remain to be elucidated.

Result of Action

Pterolactam and its derivatives have been found to exhibit good to high antifungal activities against various fungal strains . Specifically, N,N’-aminals derived from Pterolactam have been identified as good candidates for the development of biosourced fungicides . One compound, referred to as compound 3o, was found to be the most broader-spectrum agent, active against five strains and devoid of any cytotoxicity .

Action Environment

Given that pterolactam is a naturally occurring compound in plants , it’s likely that its action and stability may be influenced by factors such as temperature, pH, and the presence of other compounds

Biochemical Analysis

Biochemical Properties

Pterolactam plays a role in biochemical reactions, particularly in the formation of several Mannich base amides . These derivatives exhibit antifungal activity and cytotoxicity

Cellular Effects

Pterolactam derivatives have been found to exhibit cytotoxic effects

Molecular Mechanism

It is known to derive several Mannich base amides, which exhibit antifungal activity and cytotoxicity

Preparation Methods

5-Methoxypyrrolidin-2-one can be synthesized through both chemical and biological methods. The chemical synthesis involves a series of organic reactions, while the biological synthesis utilizes certain microorganisms or plant metabolic products . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Methoxypyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and various catalysts. .

Scientific Research Applications

5-Methoxypyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications.

Industry: It is used in the development of new materials and as a plant growth regulator in agriculture.

Comparison with Similar Compounds

5-Methoxypyrrolidin-2-one can be compared with other similar compounds such as:

- Betulinic acid

- Oleanolic acid

- 24-Methylenecycloartanol These compounds share some structural similarities but differ in their specific biological activities and applications. This compound is unique due to its specific interactions with molecular targets and its broad spectrum of biological activities .

Properties

IUPAC Name |

5-methoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULIHENHKGDFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959021 | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38072-88-7, 63853-74-7 | |

| Record name | Pterolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63853-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038072887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 67 °C | |

| Record name | Pterolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

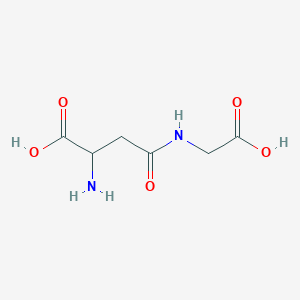

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pterolactam and where is it found?

A1: Pterolactam is a naturally occurring lactam compound first isolated from bracken fern (Pteridium aquilinum). [] It has since been identified in various other plant sources, including Coniogramme japonica [], Abelmoschus esculentus [], Bistorta manshuriensis [], and Cucubalus baccifer [].

Q2: What are the potential applications of pterolactam in organic synthesis?

A2: Pterolactam serves as a versatile building block in organic synthesis. Research indicates its utility in synthesizing various heterocyclic compounds. For instance, it acts as a precursor in the synthesis of 5-arylaminopyrrolidinones via α-aza-amidoalkylation reactions catalyzed by triflic acid. [] Additionally, scientists are exploring its potential in developing antifungal agents through the synthesis of pterolactam-inspired amide Mannich bases. []

Q3: How does the chemical structure of pterolactam influence its reactivity?

A3: Pterolactam possesses both α- and β-positions relative to the nitrogen atom within its lactam ring. This structural feature significantly influences its reactivity, particularly in the presence of acids. [] For instance, under acidic conditions, pterolactam readily forms N-acyliminium ions. These ions exhibit high reactivity at both the α- and β-positions, enabling diverse chemical transformations like amidoalkylations and Povarov reactions, ultimately leading to the formation of various heterocyclic compounds, such as quinolines and tetrahydroquinolines. []

Q4: What is the role of cesium salts in modifying pterolactam derived from natural sources?

A4: Cesium salts demonstrate effectiveness as catalysts in solvent-free modifications of naturally sourced pterolactam. [] While specific modifications and their applications require further investigation, this finding suggests a potential avenue for utilizing pterolactam as a renewable starting material in chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)